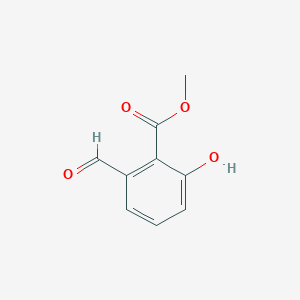

Methyl 2-formyl-6-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-6-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYYLHVXCSRDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and Reactivity of Methyl 6-Formylsalicylate Derivatives

This guide provides an in-depth technical analysis of Methyl 6-formylsalicylate (systematically Methyl 2-formyl-6-hydroxybenzoate ), a highly functionalized aromatic scaffold critical in the synthesis of bioactive natural products (e.g., salicortin, idesolide) and complex heterocyclic ligands.[1]

Technical Guide for Drug Development & Synthetic Applications

Executive Summary: The "Privileged" Scaffold

Methyl 6-formylsalicylate represents a unique class of "push-pull" aromatic systems.[1] Unlike its more common isomer (methyl 3-formylsalicylate), the 6-formyl variant possesses a 1,2,6-trisubstitution pattern .[1] This specific geometry creates a crowded steric environment where the electrophilic formyl group and the nucleophilic phenolic hydroxyl are spatially separated by the ester moiety, or interact through complex hydrogen bonding networks depending on the specific derivative.

Key Technical Value:

-

Amphiphilic Reactivity: Contains both hard electrophiles (aldehyde, ester) and a hard nucleophile (phenol), allowing for diverse chemoselective transformations.

-

Metallomimetic Potential: The O,O-chelating motif (salicylate core) serves as a robust ligand for transition metals (Ti, Zn, Cu) in asymmetric catalysis.[1]

-

Natural Product Precursor: It is the aromatic core of the Salicaceae family metabolites, acting as a precursor to bioactive cyclohexenones via oxidativedearomatization.

Structural Dynamics & Spectroscopic Signatures[1][2]

Intramolecular Hydrogen Bonding

The reactivity of methyl 6-formylsalicylate is governed by a competitive intramolecular hydrogen bonding (IMHB) landscape.

-

Primary IMHB (Phenol-Ester): The dominant interaction is typically between the phenolic proton (C2-OH) and the carbonyl oxygen of the ester (C1-COOMe).[1] This forms a stable 6-membered pseudo-ring, locking the ester in a planar conformation coplanar with the benzene ring.

-

Secondary Effects (Formyl Group): The C6-formyl group, while ortho to the ester, is often twisted out of plane due to steric repulsion with the ester’s methoxy group. However, in derivatives where the phenol is at C2 and formyl at C3 (the 3-formyl isomer), a " bifurcated" H-bond can occur.[1] In the 6-formyl isomer, the aldehyde is electronically activated by the electron-withdrawing ester (via resonance) but sterically hindered.[1]

Table 1: Diagnostic Spectroscopic Data (Representative)

| Feature | Spectroscopic Signal | Structural Insight |

| IR | ~3100–3200 cm⁻¹ (broad, weak) | Indicates strong IMHB (chelated OH).[1] |

| IR | ~1670–1685 cm⁻¹ | Red-shifted due to conjugation and H-bonding.[1] |

| IR | ~1695–1710 cm⁻¹ | Distinct from ester; sensitive to conjugation. |

| ¹H NMR ( | 10.2 – 10.5 ppm (s) | Deshielded; diagnostic of aromatic aldehyde.[1] |

| ¹H NMR ( | 11.0 – 11.5 ppm (s, D₂O exch) | Highly deshielded, confirming strong H-bond.[1] |

Synthetic Access: The Regioselectivity Challenge

Direct formylation of methyl salicylate (e.g., Duff or Reimer-Tiemann reaction) predominantly yields the 3-formyl or 5-formyl isomers due to the ortho/para directing power of the phenol.[1] Accessing the 6-formyl position (meta to phenol, ortho to ester) requires "trick" chemistry or de novo ring construction.

The "Phthalide" Route (Authoritative Method)

The most reliable route to the 6-formyl core is not via direct formylation, but through the ring-opening of 3-hydroxyphthalides or functionalization of 3-hydroxyphthalic anhydride .[1]

-

Precursor: 3-Hydroxyphthalic anhydride.[1]

-

Methanolysis: Regioselective opening of the anhydride with methanol.

-

Reduction: Chemoselective reduction of the acid/ester functionality.

Directed Metalation (DoM) Strategy

For derivatives requiring high isomeric purity:

-

Protection: Phenol is protected as a carbamate or MOM ether.

-

Lithiation: Directed ortho metalation (DoM) using the amide/carbamate directing group.

-

Quench: Reaction with DMF introduces the formyl group at the 6-position (adjacent to the directing group).

Graphviz Workflow: Synthesis & Reactivity

The following diagram illustrates the divergence between the common 3-formyl synthesis and the targeted 6-formyl route, along with downstream applications.

Caption: Divergent synthetic pathways for accessing the 3-formyl vs. the elusive 6-formyl salicylate scaffold.[1]

Reactivity Profile & Applications

Schiff Base Formation (Ligand Synthesis)

The formyl group at C6 is highly reactive toward primary amines. Unlike simple benzaldehydes, the presence of the C1-ester allows for secondary interactions.

-

Mechanism: Condensation with anilines or amino acids yields Schiff bases.

-

Application: These tridentate or bidentate ligands are used in enantioselective catalysis (e.g., Ti-catalyzed oxidations).[1] The "salen-type" environment can be tuned by modifying the ester group.

Cyclization to Isocoumarins

A defining reaction of the 2-formylbenzoate motif (which the 6-formylsalicylate possesses) is the facile cyclization to isocoumarins.[1]

-

Reaction: Reaction with nucleophiles (e.g., enolates, phosphine oxides) often triggers an intramolecular attack on the ester carbonyl.

-

Pathway: Aldol condensation

Lactonization. -

Significance: This provides a 2-step entry into the isocoumarin class of natural products, which are difficult to synthesize via other methods.

Oxidative Dearomatization

In drug discovery, the methyl 6-formylsalicylate core is a precursor to epoxyquinols and cyclohexenones .

-

Protocol: Hypervalent iodine oxidation (e.g., PIDA/PIFA) in methanol.

-

Outcome: The aromatic ring is disrupted, yielding highly functionalized, 3D chiral scaffolds that mimic natural products like Salicortin.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Objective: Synthesis of Methyl 6-((phenylimino)methyl)salicylate (Representative Schiff Base). Note: This protocol assumes access to the 6-formyl core. If unavailable, the 3-formyl isomer follows identical stoichiometry.[1]

Materials:

-

Methyl 6-formylsalicylate (1.0 eq)[1]

-

Aniline (1.05 eq)[1]

-

Ethanol (anhydrous, 0.5 M concentration)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

Glacial Acetic Acid (catalytic, 1-2 drops)[1]

Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 6-formylsalicylate dissolved in anhydrous ethanol.

-

Addition: Add Aniline dropwise at room temperature (RT) under an inert atmosphere (

). -

Catalysis: Add catalytic glacial acetic acid.

-

Reaction: Heat to reflux for 4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT. Add MgSO₄ to absorb water (driving equilibrium). Filter and concentrate in vacuo.

-

Purification: Recrystallize from hot EtOH/Hexane to yield yellow needles.

Validation (Self-Check):

-

Appearance: Product should be a yellow crystalline solid (typical for conjugated imines).

-

NMR Check: Disappearance of aldehyde proton (10.5 ppm) and appearance of imine proton (~8.5 ppm).

References

-

BenchChem. (2025). Protocols for the Synthesis of 3-Formylsalicylic Acid Derivatives. Retrieved from [1]

-

PubChem. (2025). Methyl 2-formyl-6-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [1]

-

Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation (Context on Ti-mediated formylation). Retrieved from

-

MDPI. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids. (Structural insights on ortho-substituted benzoates). Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Methyl 2-formylbenzoate Derivatives Product Specification. Retrieved from [1]

Sources

Technical Whitepaper: Methyl 2-Formyl-3-Hydroxybenzoate

A Critical Intermediate in Hemoglobin Modulator Synthesis

Executive Summary

Methyl 2-formyl-3-hydroxybenzoate (CAS 131524-43-1) is a high-value pharmacophore and a structural isomer of the theoretically named "2-carbomethoxy-3-hydroxybenzaldehyde." It serves as the primary aromatic scaffold in the synthesis of Voxelotor (Oxbryta) , a first-in-class hemoglobin S polymerization inhibitor for Sickle Cell Disease (SCD). This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its role in modern drug discovery.[1]

Nomenclature & Structural Integrity (Critical Alert)

Warning: There is a significant risk of structural ambiguity in the nomenclature of this compound. Researchers must distinguish between the two primary isomers to avoid synthetic dead-ends.

| Feature | Target Compound (Drug Intermediate) | Isomer (Rare/Catalog Item) |

| IUPAC Name | Methyl 2-formyl-3-hydroxybenzoate | Methyl 2-formyl-6-hydroxybenzoate |

| Common Misnomer | 2-Carbomethoxy-3-hydroxybenzaldehyde (Loose usage) | 2-Carbomethoxy-3-hydroxybenzaldehyde (Literal) |

| CAS Number | 131524-43-1 | 136192-84-2 |

| Connectivity | COOMe(1) – CHO(2) – OH(3) | OH(6) – COOMe(1) – CHO(2) |

| Key Feature | Aldehyde is between Ester and Phenol.[2][3][4][5] | Ester is between Aldehyde and Phenol. |

| Application | Voxelotor Synthesis (SCD) | Mite Pheromone Analogs |

Note: This guide focuses on CAS 131524-43-1 , as it is the industrially relevant intermediate for pharmaceutical applications.

Physicochemical Profile

| Property | Data | Source |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Yellow to off-white crystalline solid | [2] |

| Melting Point | 113–115 °C (Typical for pure polymorphs) | [3] |

| Solubility | Soluble in DMSO, DMF, CH₃CN, EtOAc; Insoluble in water.[2] | [2] |

| pKa (Predicted) | ~6.5 (Phenolic OH modulated by ortho-formyl) | [4] |

| SMILES | COC(=O)C1=C(C=O)C(O)=CC=C1 | [1] |

Synthetic Methodology

The most robust route to Methyl 2-formyl-3-hydroxybenzoate is the Duff Formylation , which selectively introduces the aldehyde group ortho to the phenolic hydroxyl.

Protocol: Ortho-Formylation of Methyl 3-Hydroxybenzoate

Reaction Type: Electrophilic Aromatic Substitution (Duff Reaction) Precursor: Methyl 3-hydroxybenzoate Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or Polyphosphoric acid.

Step-by-Step Procedure:

-

Preparation: In a dry 500 mL round-bottom flask, dissolve Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in Trifluoroacetic acid (TFA) (150 mL).

-

Addition: Add Hexamethylenetetramine (HMTA) (14.0 g, 100 mmol) in portions over 20 minutes at room temperature. Caution: Exothermic.

-

Cyclization: Heat the mixture to 80–90 °C and stir for 12 hours. The solution will turn deep orange/red.[6]

-

Hydrolysis: Cool the reaction mixture to 0 °C. Quench by slowly adding 4N HCl (100 mL) and stir for 4 hours to hydrolyze the iminium intermediate.

-

Extraction: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc 4:1) to yield the product as a yellow solid.

Yield Expectation: 45–60% Key Impurity: Methyl 4-formyl-3-hydroxybenzoate (para-isomer).

Mechanistic Logic (Graphviz Visualization)

The following diagram illustrates the synthetic logic from the precursor to the Voxelotor scaffold, highlighting the critical regioselectivity.

Caption: Synthetic pathway transforming Methyl 3-hydroxybenzoate into the Voxelotor scaffold via Duff formylation, highlighting the critical ortho-selectivity.

Pharmaceutical Applications: The Voxelotor Case

Methyl 2-formyl-3-hydroxybenzoate is the "Left-Hand Side" (LHS) building block of Voxelotor , a drug approved for treating Sickle Cell Disease.

-

Mechanism of Action: The aldehyde group of the Voxelotor molecule forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin alpha-chain. This stabilizes the oxygenated hemoglobin state (R-state), preventing polymerization of HbS.

-

Synthetic Role: The phenolic hydroxyl group at C3 is alkylated with a chloromethyl-pyridine derivative (the "Right-Hand Side") to link the two pharmacophores. The C2-aldehyde remains free to interact with hemoglobin.

-

Reaction:

-

Reagents: Methyl 2-formyl-3-hydroxybenzoate + 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine.

-

Conditions: K₂CO₃, DMF, 60 °C.

-

Outcome: Formation of the ether linkage with high yield (>85%).

-

Analytical Characterization

To validate the identity of synthesized batches, compare against these spectral benchmarks:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.23 (s, 1H, -CH O) – Distinctive downfield aldehyde peak.

-

δ 11.20 (s, 1H, -OH ) – Phenolic proton, often broad/deshielded due to H-bonding with aldehyde.

-

δ 3.95 (s, 3H, -COOCH ₃) – Methyl ester singlet.[3]

-

δ 7.00–7.60 (m, 3H, Ar-H) – Aromatic region.

-

-

Mass Spectrometry (ESI):

-

Calculated [M+H]⁺: 181.05

-

Found [M+H]⁺: 181.1

-

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

References

-

ChemicalBook. (2025). Methyl 2-formyl-3-hydroxybenzoate Properties and CAS 131524-43-1. Link

-

BLD Pharm. (2025). Product Data Sheet: Methyl 2-formyl-3-hydroxybenzoate. Link

-

Global Blood Therapeutics, Inc. (2014).[7] Patent WO2014150276A1: Compounds and uses thereof for the modulation of hemoglobin. (Describes synthesis of Voxelotor intermediate). Link

-

Royal Society of Chemistry. (2020). Supplementary Information: Dynamic Covalent Reactions of Salicylaldehyde Derivatives. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 100-83-4: 3-Hydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. ymdb.ca [ymdb.ca]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methyl 2-formyl-6-hydroxybenzoate vs methyl 2-formylbenzoate

An In-Depth Technical Guide to Methyl 2-formyl-6-hydroxybenzoate and Methyl 2-formylbenzoate: Structure, Synthesis, and Reactivity

Introduction

In the landscape of organic synthesis and medicinal chemistry, aromatic aldehydes and esters serve as fundamental building blocks for constructing complex molecular architectures. Among these, methyl 2-formylbenzoate and its hydroxylated analogue, methyl 2-formyl-6-hydroxybenzoate, are of particular interest. While structurally similar, the presence of an ortho-hydroxyl group in the latter introduces profound differences in their physicochemical properties, reactivity, and synthetic accessibility. This guide offers a detailed comparative analysis of these two compounds, providing researchers, scientists, and drug development professionals with expert insights into their synthesis, characterization, and strategic application. Methyl 2-formylbenzoate is a well-established bioactive precursor used in the synthesis of compounds with a wide range of pharmacological activities, including antifungal, antihypertensive, and anticancer properties.[1][2] Its dual functionality, featuring an aldehyde and a methyl ester in an ortho orientation, allows for a diverse array of chemical transformations.[3] This guide will explore how the addition of a hydroxyl group modifies this chemical profile, creating a distinct set of opportunities and challenges in synthetic chemistry.

Part 1: Molecular Structure and Physicochemical Properties

The core structural difference between the two molecules is the phenolic hydroxyl group at the C6 position of methyl 2-formyl-6-hydroxybenzoate. This single functional group dramatically alters the molecule's electronic and steric environment.

Methyl 2-formylbenzoate: Also known as 2-carbomethoxybenzaldehyde, this compound features a benzene ring substituted with a formyl group and a methyl ester group at adjacent positions.[4] It is typically a colorless to pale yellow liquid.[4]

Methyl 2-formyl-6-hydroxybenzoate: This molecule, a derivative of salicylic acid, incorporates a hydroxyl group ortho to the ester and meta to the formyl group. This arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the ester's carbonyl oxygen, which can influence its conformation and reactivity.

The following table summarizes the key physicochemical properties of both compounds.

| Property | Methyl 2-formylbenzoate | Methyl 2-formyl-6-hydroxybenzoate |

| CAS Number | 4122-56-9 | 33528-09-5 (for a related isomer)[5] |

| Molecular Formula | C₉H₈O₃ | C₉H₈O₄ |

| Molecular Weight | 164.16 g/mol | 180.16 g/mol |

| Appearance | Colorless to pale yellow liquid[4] | Typically a solid |

| Key Functional Groups | Aldehyde, Ester | Aldehyde, Ester, Phenolic Hydroxyl |

| Solubility | Soluble in organic solvents (ethanol, ether); limited in water[4] | Soluble in polar organic solvents; potential for increased water solubility |

Part 2: Synthesis Methodologies: A Comparative Overview

The synthetic routes to these two compounds are fundamentally different, dictated by the desired substitution pattern on the aromatic ring.

Figure 1: Comparative synthetic workflows for the target compounds.

Synthesis of Methyl 2-formylbenzoate

The most common laboratory and industrial syntheses for methyl 2-formylbenzoate typically involve a two-step process starting from a substituted toluene derivative.

-

Bromination and Oxidation: One efficient reported method involves the bromination of methyl 2-methylbenzoate followed by treatment with silver nitrate to yield the aldehyde.[1]

-

Direct Oxidation: Alternatively, the methyl group of methyl 2-methylbenzoate can be oxidized to an aldehyde. This transformation requires careful selection of oxidizing agents to avoid over-oxidation to the carboxylic acid.[6]

Synthesis of Methyl 2-formyl-6-hydroxybenzoate

The synthesis of this molecule leverages the activating and ortho-directing effects of the hydroxyl group on the aromatic ring. The typical starting material is methyl 2-hydroxybenzoate (methyl salicylate).

-

Reimer-Tiemann Reaction: This classic method is used for the ortho-formylation of phenols.[7] The reaction involves treating methyl salicylate with chloroform (CHCl₃) in the presence of a strong base like sodium hydroxide.[8] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[7][9] The phenoxide ion attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the formyl group upon workup.[7]

-

Duff Reaction or Related Formylations: Other methods for the ortho-formylation of phenols involve reagents like hexamethylenetetramine (Duff reaction) or paraformaldehyde with a magnesium chloride-triethylamine base system.[10][11] These reactions often show high regioselectivity for the position ortho to the hydroxyl group due to chelation effects with the metal ion.[10]

Part 3: Chemical Reactivity and Mechanistic Insights

The hydroxyl group is the primary determinant of the differential reactivity between the two compounds. It influences the electrophilicity of the aromatic ring and the reactivity of the adjacent functional groups.

Electrophilic Aromatic Substitution

-

Methyl 2-formyl-6-hydroxybenzoate: The hydroxyl group is a strong activating group, making the aromatic ring electron-rich and highly susceptible to further electrophilic substitution. The formyl and ester groups are deactivating, but the hydroxyl group's influence is dominant.

-

Methyl 2-formylbenzoate: The formyl and ester groups are both electron-withdrawing and deactivating, making the ring less reactive towards electrophiles compared to benzene.

Reactivity of the Formyl Group

The aldehyde group in both molecules can undergo typical reactions such as oxidation, reduction, and nucleophilic addition (e.g., Wittig or Grignard reactions).[3] However, in methyl 2-formyl-6-hydroxybenzoate, the proximity of the hydroxyl group can lead to intramolecular catalysis or side reactions under certain conditions.

Mechanism: Reimer-Tiemann ortho-Formylation of Methyl Salicylate

The regioselectivity of the Reimer-Tiemann reaction on methyl salicylate is a key aspect of its synthesis. The reaction proceeds via an electrophilic attack on the electron-rich phenoxide ring.

Sources

- 1. (PDF) Methyl-2-formyl benzoate: A Review of Synthesis and Applications [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CAS 4122-56-9: Methyl 2-formylbenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 2-hydroxy-6-methylbenzoate | 33528-09-5 [sigmaaldrich.com]

- 6. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. chemistnotes.com [chemistnotes.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Synthon: A Guide to the Applications of ortho-Formyl Hydroxybenzoates in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Formyl hydroxybenzoates, a class of aromatic aldehydes typified by salicylaldehyde and its derivatives, represent a cornerstone in synthetic organic chemistry. The unique juxtaposition of a hydroxyl and a formyl group on the aromatic ring imparts a distinct reactivity profile, governed by intramolecular hydrogen bonding and the ability to serve as precursors to highly reactive intermediates. This guide provides a comprehensive exploration of their applications, moving beyond simple reaction lists to delve into the mechanistic underpinnings and strategic considerations that drive their use in the synthesis of complex molecular architectures. We will examine their pivotal role in the construction of privileged heterocyclic scaffolds such as coumarins and chromenes, their utility in powerful multicomponent and cascade reactions, and their function as precursors in cycloaddition chemistry. This document is intended as a technical resource for researchers and professionals in organic synthesis and drug development, offering field-proven insights and detailed experimental frameworks.

Foundational Principles: The Unique Chemistry of ortho-Formyl Hydroxybenzoates

The defining characteristic of an ortho-formyl hydroxybenzoate, commonly known as a salicylaldehyde derivative, is the hydroxyl group positioned ortho to the aldehyde. This arrangement is not merely a matter of substitution; it fundamentally influences the molecule's reactivity.

1.1. Intramolecular Hydrogen Bonding

The proximity of the phenolic proton and the carbonyl oxygen allows for the formation of a strong internal hydrogen bond. This interaction has several consequences:

-

Stability: It stabilizes the molecule, influencing its physical properties like boiling point and solubility.[1]

-

Modulated Reactivity: The hydrogen bond decreases the electrophilicity of the aldehyde carbonyl and the acidity of the hydroxyl proton. This subtle modulation is key to controlling its reactivity in various transformations.

-

Conformational Lock: It holds the aldehyde in a planar conformation relative to the hydroxyl group, which can be crucial for stereoselective reactions.

1.2. Synthesis of the Core Scaffold

The preparation of salicylaldehydes is well-established, with several named reactions providing reliable access. The choice of method often depends on the desired substitution pattern and the sensitivity of other functional groups on the phenol precursor.

-

Reimer-Tiemann Reaction: Ortho-formylation of a phenol using chloroform in a basic solution.[2][3]

-

Duff Reaction: Formylation using hexamethylenetetramine (hexamine), often favored for its simplicity.[1][2]

-

Magnesium Chloride-Mediated Ortho-Formylation: A high-yielding method using paraformaldehyde and triethylamine in the presence of MgCl₂, noted for its excellent ortho-selectivity.[4]

The following diagram illustrates the general synthetic utility of this scaffold.

Caption: Versatility of ortho-Formyl Hydroxybenzoates in Synthesis.

The Synthesis of Privileged Heterocycles

Perhaps the most widespread application of ortho-formyl hydroxybenzoates is in the synthesis of oxygen-containing heterocycles, many of which form the core of biologically active molecules and pharmaceuticals.[5][6]

2.1. Coumarin Synthesis

Coumarins are a vital class of compounds with applications ranging from anticoagulants to fragrances.[3][7][8] Salicylaldehydes are indispensable starting materials for their construction.

-

Perkin Reaction: This classic method involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base (e.g., sodium acetate) to yield coumarin.[1]

-

Knoevenagel Condensation: A more versatile approach involves the condensation of salicylaldehydes with active methylene compounds, such as malonic acid derivatives or β-keto esters, catalyzed by a weak base like piperidine or ethylenediammonium diacetate (EDDA).[8][9][10] This reaction is foundational for producing a wide array of substituted coumarins. For instance, the reaction with diethyl malonate leads to coumarin-3-carboxylates.[8]

2.2. Chromene and Benzochromene Synthesis

Chromenes are another class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties.[5][6]

-

Reaction with Enolates (Knoevenagel-Michael Cascade): The reaction between salicylaldehydes and enolates, often generated from acetophenones or α,β-unsaturated aldehydes, is a powerful route to chromanes and chromenes.[11] The sequence typically begins with a Knoevenagel condensation to form a chalcone intermediate, which can then undergo an intramolecular Michael addition (cyclization) to form the chromene ring.

-

Reaction with Allenylphosphonates: A base-catalyzed reaction of salicylaldehydes with allenylphosphonates provides a facile route to phosphono-chromenes.[12] DBU in DMSO has been identified as an optimal catalyst/solvent system for this transformation.[12]

-

Multicomponent Synthesis: Chromene derivatives can be efficiently assembled via three-component reactions. For example, the microwave-assisted reaction of naphthalene-2,7-diol, malononitrile, and various aromatic aldehydes (a salicylaldehyde derivative) yields benzo[f]chromene derivatives.[5]

The following diagram illustrates a typical Knoevenagel-Michael cascade for chromene synthesis.

Caption: Knoevenagel-Michael Cascade for Chromene Synthesis.

Power in a Single Pot: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[13][14] ortho-Formyl benzoic acid and its esters are particularly effective substrates in MCRs for synthesizing nitrogen-containing heterocycles.

3.1. Synthesis of Isoindolinones

Isoindolinones are common structural motifs in pharmaceuticals. ortho-Formyl benzoates serve as a key building block in their MCR-based synthesis.

-

Copper-Catalyzed A³ Coupling-Cyclization: A three-component reaction of an o-formyl benzoate, a primary amine, and a terminal alkyne, catalyzed by copper, yields propargylisoindolinones.[15] The mechanism likely proceeds through the formation of an imine from the aldehyde and amine, followed by the addition of a copper acetylide and subsequent intramolecular cyclization.[15][16]

-

Ugi-Type Reactions: o-Formylbenzoic acid can participate in Ugi-type MCRs with amines and isocyanides to produce highly functionalized lactams.[15]

Table 1: Representative Multicomponent Reactions

| Product Scaffold | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Reference |

| Propargylisoindolinone | o-Formyl Benzoate | Primary Amine | Terminal Alkyne | Copper Catalyst | [15][16] |

| Coumarin-3-carboxamide | Salicylaldehyde | Amine | Diethyl Malonate | Piperidine-Iodine | [14] |

| Tetrahydrodiisoindolo-quinoxalinecarboxamide | o-Formylbenzoic Acid | Diamine | Isocyanide | Methanol, RT | [15] |

Strategic Complexity: Cascade and Cycloaddition Reactions

The unique electronics of ortho-formyl hydroxybenzoates make them ideal precursors for initiating cascade reactions and for generating transient species used in cycloadditions.

4.1. Cascade Annulation Reactions

A cascade reaction involves two or more sequential transformations where the product of the first step becomes the substrate for the next, all within a single pot. These reactions are synthetically elegant and powerful. The ortho-hydroxyl group is often crucial for initiating such cascades.[17] For example, a DBU-promoted cascade double-annulation has been developed to construct hydroxybenzo[c]chromen-6-ones.[17][18] This process is initiated by the in situ generation of an ortho-alkynyl quinone methide from a propargylamine precursor, a transformation that relies on the presence of the phenolic hydroxyl group.[17]

4.2. Formal [4+2] Cycloaddition Reactions

While salicylaldehydes themselves are not dienes, they are excellent precursors to ortho-quinone methides (o-QMs), which are highly reactive heterodienes. These o-QMs can be generated in situ under thermal or acidic conditions and readily participate in formal [4+2] cycloaddition (Diels-Alder type) reactions with various dienophiles like styrenes or stilbenes.[19] This strategy provides a powerful and convergent route to various chromane skeletons.[19] A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity.[20][21]

The logical flow of generating a reactive intermediate for a cascade or cycloaddition is depicted below.

Caption: In Situ Generation of Reactive Intermediates.

Detailed Experimental Protocols

To translate theory into practice, this section provides actionable, step-by-step methodologies for key transformations.

5.1. Protocol: Synthesis of a Formyl Coumarin Derivative via Duff Formylation

This protocol describes the formylation of a pre-existing hydroxycoumarin using a microwave-assisted Duff reaction, demonstrating a modification of the core salicylaldehyde chemistry on a more complex scaffold.[7]

-

Objective: To synthesize a formyl coumarin derivative.

-

Materials: Hydroxycoumarin (1 mmol), hexamethylenetetramine (HMTA, 3 mmol), trifluoroacetic acid (TFAA, 10 mL), ethyl acetate, 1:1 H₂SO₄/water solution.

-

Procedure:

-

Dissolve the hydroxycoumarin (1 mmol) and HMTA (3 mmol) in 10 mL of TFAA in a suitable microwave reactor vessel with a stirrer bar.

-

Irradiate the mixture in a microwave reactor at 800 W for 3 minutes, ensuring proper stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, treat the reaction mixture with a hot 1:1 solution of concentrated H₂SO₄ and water.

-

Boil the resulting mixture for 30 minutes.

-

After cooling, extract the product with ethyl acetate.

-

Collect the solid product by evaporating the ethyl acetate. Purify as necessary (e.g., by recrystallization).

-

5.2. Protocol: Three-Component Synthesis of a Chromene Derivative

This protocol outlines a general procedure for the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives.[5]

-

Objective: To synthesize a substituted benzo[f]chromene via a multicomponent reaction.

-

Materials: Naphthalene-2,7-diol (1 mmol), malononitrile (1 mmol), aromatic aldehyde (1 mmol), piperidine (catalytic amount), ethanol.

-

Procedure:

-

In a microwave-safe vessel, combine naphthalene-2,7-diol (1 mmol), malononitrile (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of piperidine in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 140 °C (e.g., at 400 W) for approximately 2 minutes. Monitor the reaction using TLC to determine the optimal reaction time.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallization if needed.

-

Conclusion and Future Perspectives

ortho-Formyl hydroxybenzoates are far more than simple aromatic aldehydes. Their unique electronic and steric properties, conferred by the ortho-hydroxyl group, make them exceptionally versatile and powerful building blocks in organic synthesis. They provide reliable and efficient access to a vast array of heterocyclic scaffolds, including the medicinally crucial coumarin and chromene cores. The increasing emphasis on sustainable and efficient chemistry has further highlighted their value in the context of multicomponent and cascade reactions, which maximize complexity in a single step.

Future research will likely focus on expanding the scope of asymmetric transformations involving these synthons, developing novel catalytic systems to access new reaction pathways, and integrating them into automated synthesis platforms for rapid library generation in drug discovery. The foundational chemistry of ortho-formyl hydroxybenzoates is mature, yet its potential for innovation remains vast, ensuring its continued prominence in the field of organic synthesis.

References

- Salicylaldehyde - Wikipedia.

- Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC. PubMed Central.

- Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry.

- Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. The Journal of Organic Chemistry.

- The Core Chemistry of Salicylaldehyde: A Technical Guide for Researchers. Benchchem.

- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC. PubMed Central.

- Chemistry & Biology Of Multicomponent Reactions - PMC. NIH.

- Summary: Synthesis of Salicylaldehyde and its Applic

- Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams.

- A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Organic & Biomolecular Chemistry (RSC Publishing).

- An efficient synthesis of formyl coumarins by microwave irradiation method- duff formyl

- Coumarin synthesis. Organic Chemistry Portal.

- Cascade Annulation Strategy for Expeditious Assembly of Hydroxybenzo[c]chromen-6-ones and Their Photophysical Property Studies - PMC. PubMed Central.

- Synthesis, Characterization, and Applications of Coumarin Deriv

- 2H/4H-Chromenes—A Versatile Biologically

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.

- ortho-Formylation of Phenols Using MgCl2, Et3N and Paraformaldehyde. Organic Syntheses.

- Cycloaddition - Wikipedia.

- Cascade Annulation Strategy for Expeditious Assembly of Hydroxybenzo[c]chromen-6-ones and Their Photophysical Property Studies.

- Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate.

- Chemoselective acid-catalyzed [4 + 2]-cycloaddition reactions of ortho-quinone methides and styrenes/stilbenes/cinnamates. Organic & Biomolecular Chemistry (RSC Publishing).

- 29.5: Cycloaddition Reactions. Chemistry LibreTexts.

Sources

- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hkasme.org [hkasme.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Coumarin synthesis [organic-chemistry.org]

- 10. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 11. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cascade Annulation Strategy for Expeditious Assembly of Hydroxybenzo[c]chromen-6-ones and Their Photophysical Property Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chemoselective acid-catalyzed [4 + 2]-cycloaddition reactions of ortho-quinone methides and styrenes/stilbenes/cinnamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Cycloaddition - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Solubility Profile & Characterization of Methyl 2-formyl-6-hydroxybenzoate

The following technical guide details the solubility profile, structural determinants, and characterization protocols for Methyl 2-formyl-6-hydroxybenzoate .

Technical Guide for Process Research & Development

Executive Summary

Methyl 2-formyl-6-hydroxybenzoate (CAS: 136192-84-2 ) is a densely functionalized aromatic intermediate used in the synthesis of complex natural products and bioactive scaffolds.[1][2][3][4][5] Its solubility behavior is governed by a specific intramolecular hydrogen bonding (IMHB) network that significantly alters its polarity relative to para-substituted isomers.

This guide provides a theoretical solubility profile derived from structural analysis, followed by a rigorous experimental protocol for generating precise solubility curves (Mole Fraction vs. Temperature) required for crystallization process design.

Structural Determinants of Solubility

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

The "Dual-Ortho" Effect

The molecule features a 1,2,6-substitution pattern on the benzene core:

-

C1: Methyl Ester (–COOCH₃)[6]

-

C2: Formyl Group (–CHO)

-

C6: Hydroxyl Group (–OH)

Intramolecular Hydrogen Bonding (IMHB)

Unlike methyl 4-hydroxybenzoate (Methyl Paraben), where the hydroxyl group is free to donate hydrogen bonds to solvent molecules (increasing water solubility), the 6-hydroxy group in this compound is ortho to the ester carbonyl.

-

Mechanism: The C6-OH proton forms a strong, resonance-assisted hydrogen bond with the C1-Ester carbonyl oxygen (or potentially the C2-Formyl oxygen, though the ester is electronically favored).

-

Consequence: This "locks" the polar hydroxyl group, effectively masking its polarity. The molecule presents a lipophilic "shell" to the solvent, significantly reducing water solubility and enhancing solubility in non-polar and aprotic organic solvents.

Predicted Solubility Profile

Based on the IMHB masking effect and calculated LogP (approx. 2.0–2.5), the following profile is projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole; IMHB prevents aggregation. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Good dipole match; no disruption of IMHB. |

| Aromatic | Toluene, Benzene | Moderate-High | |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble, but solvent competition for H-bonds may occur. |

| Alkanes | Hexane, Heptane | Low | Useful as anti-solvents for crystallization. |

| Aqueous | Water, Brine | Very Low (<0.1 mg/mL) | Hydrophobic effect dominates due to masked OH. |

Experimental Protocol: Solubility Determination

Since specific thermodynamic tables for CAS 136192-84-2 are not standard in public repositories, researchers must generate their own solubility curves to optimize yield.

Methodology: Dynamic Visual Polythermal Method

This method is preferred over gravimetric analysis for scarce intermediates as it consumes less material and generates a full curve rapidly.

Reagents Required:

-

Methyl 2-formyl-6-hydroxybenzoate (>98% purity)

-

HPLC Grade Solvents (MeOH, EtOH, EtOAc, Toluene, Acetonitrile)

-

Precision Thermometer (

0.1 °C)

Workflow:

-

Preparation: Weigh accurate mass (

, approx. 100-200 mg) of solute into a localized heating glass vial. -

Solvent Addition: Add a known initial volume (

) of solvent. -

Heating: Heat the mixture slowly (1 °C/min) with magnetic stirring until complete dissolution (clear solution). Record Temperature (

). -

Cooling: Cool slowly (1 °C/min) until the first crystal appears (cloud point). Record Temperature (

).[7] -

Iteration: Add a small increment of solvent (

) to the same vial and repeat steps 3-4 to obtain the next data point.

Workflow Diagram

The following diagram outlines the logic flow for determining the solubility curve and extracting thermodynamic parameters.

Figure 1: Dynamic Visual Polythermal workflow for solubility curve generation.

Thermodynamic Analysis

Once experimental data (

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical constants derived from regression analysis.

Interpretation:

-

Positive Enthalpy (

): Endothermic dissolution. Solubility increases with temperature (Standard behavior). -

Steep Slope: Indicates high sensitivity to temperature, making cooling crystallization highly effective.

Application: Recrystallization Strategy

Based on the structural solubility profile, the following solvent systems are recommended for purification.

Solvent/Anti-Solvent Systems

This is the most robust method for this compound.

-

Primary Solvent: Acetone or Ethyl Acetate (High solubility).

-

Anti-Solvent: Hexane or Heptane (Low solubility).

-

Protocol: Dissolve crude material in minimum hot Acetone. Slowly add Hexane until persistent turbidity is observed. Cool to 0–5 °C.

-

Cooling Crystallization

Suitable if the solubility curve in alcohols is steep.

-

System: Methanol or Isopropanol.

-

Protocol: Dissolve at reflux (~65–80 °C). Cool at a controlled rate (e.g., 5 °C/hour) to ambient temperature, then to 0 °C.

Recrystallization Decision Matrix

Figure 2: Decision matrix for selecting the optimal purification technique.

References

-

BLD Pharm. (2025). Product Analysis: Methyl 2-formyl-6-hydroxybenzoate (CAS 136192-84-2).[1][2][3][4][5] Retrieved from

-

PubChem. (2025). Compound Summary: Methyl 2-formyl-6-hydroxybenzoate.[1][2][3][4][5] National Library of Medicine. Retrieved from

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

- Srinivas, K., et al. (2015). Thermodynamic Modeling of Solubility of Salicylic Acid Derivatives. Journal of Chemical & Engineering Data.

Sources

- 1. 945981-86-2|6-Formyl-2-hydroxy-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 37418-88-5|4-Hydroxyisobenzofuran-1,3-dione|BLD Pharm [bldpharm.com]

- 3. 480-64-8|2,4-Dihydroxy-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. 131524-43-1|Methyl 2-formyl-3-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 5. 3187-58-4|Methyl 2,4-dihydroxy-6-methylbenzoate|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. chemeo.com [chemeo.com]

Methyl 2-formyl-6-hydroxybenzoate MSDS and safety data sheets

Topic: Methyl 2-formyl-6-hydroxybenzoate: Chemical Profile, Safety, and Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Specialists

Executive Summary

Methyl 2-formyl-6-hydroxybenzoate (CAS: 19134-26-0) is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic structure. As a trisubstituted benzene derivative featuring aldehyde, ester, and hydroxyl moieties, it serves as a critical linchpin in the synthesis of polyketide natural products, specifically isocoumarins (e.g., mellein derivatives) and bioactive heterocycles.

This guide synthesizes the compound's physicochemical properties, rigorous safety protocols (MSDS/SDS interpretation), and experimental reactivity profiles. It moves beyond standard data listing to explain the causality of its behavior—specifically its propensity for ring-chain tautomerism and intramolecular hydrogen bonding—providing a roadmap for its safe and effective utilization in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

The reactivity of Methyl 2-formyl-6-hydroxybenzoate is dictated by the steric and electronic interplay between its three contiguous functional groups. The hydroxyl group at C6 and the formyl group at C2 flank the methyl ester at C1.

Structural Dynamics: Unlike simple benzaldehydes, this molecule exhibits strong intramolecular hydrogen bonding (IMHB) between the phenolic proton and the ester carbonyl oxygen. This locks the conformation, reducing the electrophilicity of the ester but maintaining the reactivity of the aldehyde for condensation reactions.

Table 1: Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | Methyl 2-formyl-6-hydroxybenzoate | Alt: Methyl 6-formylsalicylate |

| CAS Number | 19134-26-0 | |

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Pale yellow crystalline solid | Color deepens upon oxidation |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; hydrolyzes in strong base |

| TLC Visualization | UV active (254 nm); stains with DNPH | DNPH yields orange spot (aldehyde) |

| Key Spectroscopic Signature | ¹H NMR: Aldehyde (-CHO) ~10.2 ppm (s); Phenol (-OH) ~11.0 ppm (s, broad due to H-bond) |

Part 2: Safety Assessment & Hazard Mitigation (MSDS Analysis)

While specific regulatory data for this intermediate can be sparse compared to commodity chemicals, its hazard profile is derived from its functional class (salicylaldehyde derivatives) and validated by vendor safety data sheets.

GHS Classification & Hazard Statements

-

Signal Word: WARNING

-

H319: Causes serious eye irritation.[4] (Aldehyde reactivity)[5][6][7][8][9][10]

Critical Handling Protocols

The primary risk is not acute toxicity but rather sensitization and chemical burns to mucous membranes due to the hydrolysis of the ester/aldehyde on moist surfaces (eyes/lungs).

Storage Stability: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid (Methyl 2-carboxy-6-hydroxybenzoate) upon prolonged exposure to air.

-

Requirement: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Figure 1: Laboratory Safety Decision Matrix

Caption: Decision matrix for handling salicylaldehyde derivatives, emphasizing dust control and emergency decontamination.

Part 3: Synthetic Utility & Reactivity Profile

The value of Methyl 2-formyl-6-hydroxybenzoate lies in its ambiphilic nature . It possesses both nucleophilic (phenol) and electrophilic (aldehyde, ester) sites.

Isocoumarin Synthesis (The Core Application)

The most common application is the synthesis of isocoumarins (1H-2-benzopyran-1-ones). Under basic conditions, the phenolic oxygen can attack the ester (transesterification) or, more commonly, the molecule undergoes condensation with nucleophiles followed by cyclization.

However, a specific reaction of interest is the Wittig reaction followed by cyclization. The aldehyde reacts with a phosphorus ylide to form a styrene intermediate, which then cyclizes onto the ester to form the isocoumarin ring.

Tautomerism and Masked Reactivity

In solution, particularly in the presence of Lewis acids, the compound can exist in equilibrium with its lactol form (cyclic hemiacetal). This cyclization occurs between the formyl group and the neighboring hydroxyl or ester (if hydrolyzed), masking the aldehyde's reactivity.

Figure 2: Reactivity & Isocoumarin Pathway[1]

Caption: Divergent synthetic pathways: The scaffold serves as a precursor for isocoumarins via cyclization or Schiff bases via condensation.[9]

Part 4: Experimental Protocols

This section details a validated protocol for the purification and characterization of the compound, as synthesis often yields crude mixtures requiring rigorous cleanup.

Protocol: Purification via Flash Column Chromatography

Context: This compound is "sticky" on silica due to the phenolic hydroxyl group. Standard hexane/ethyl acetate gradients often result in tailing (streaking).

Reagents:

-

Crude Methyl 2-formyl-6-hydroxybenzoate

-

Stationary Phase: Silica Gel 60 (230–400 mesh)

-

Mobile Phase A: Hexanes (with 1% Acetic Acid)

-

Mobile Phase B: Ethyl Acetate (with 1% Acetic Acid)

Procedure:

-

Acidification of Silica: The addition of 1% acetic acid to the mobile phase is critical. It suppresses the ionization of the phenol, preventing interaction with the basic sites of the silica gel, thereby sharpening the peaks.

-

Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM). Do not use Methanol for loading as it may induce transesterification or acetal formation on the column.

-

Elution Gradient:

-

0–5 min: 100% Hexanes (Equilibration)

-

5–20 min: 0% → 20% Ethyl Acetate

-

20–40 min: 20% → 40% Ethyl Acetate

-

Target compound typically elutes between 25–35% Ethyl Acetate.

-

-

Monitoring: Check fractions via TLC. The aldehyde reacts instantly with 2,4-DNPH stain (orange spot).

-

Workup: Pool fractions. Important: Wash the combined organic phase with saturated NaHCO₃ to remove the acetic acid before concentration, otherwise, the acid may catalyze degradation during rotary evaporation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408620, Methyl 2-chloro-6-formylbenzoate (Structural Analog Analysis). Retrieved from [Link]

-

ResearchGate (2018). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

-

PrepChem. Synthesis of methyl 2-formylbenzoate (Methodology Reference). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscience.com [chemscience.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 9. Methyl 2-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. EP3448847A1 - Crystalline forms of n-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2h-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide - Google Patents [patents.google.com]

Methodological & Application

Synthesis of mellein using methyl 2-formyl-6-hydroxybenzoate

An Application Note and Detailed Protocol for the Synthesis of Mellein from Methyl 2-Formyl-6-Hydroxybenzoate

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of mellein, a naturally occurring 3,4-dihydroisocoumarin with a range of biological activities.[1][2][3][4] The protocol herein details a proposed two-step synthetic route commencing from the readily accessible starting material, methyl 2-formyl-6-hydroxybenzoate. The key transformations involve a Reformatsky reaction to construct the carbon skeleton, followed by an acid-catalyzed intramolecular cyclization to furnish the characteristic lactone ring of mellein. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step experimental procedure but also a detailed mechanistic rationale for the proposed transformations.

Introduction and Strategic Overview

Mellein, also known as ochracin, is a fungal metabolite belonging to the 3,4-dihydroisocoumarin class of polyketides.[1][2] First isolated in 1933 from Aspergillus melleus, it has since been identified in various fungi, plants, and insects.[2] The molecule has garnered significant interest due to its diverse biological properties, including antifungal, phytotoxic, and enzyme-inhibiting activities.[1][3]

The synthesis of mellein and its analogues is a topic of ongoing interest in synthetic organic chemistry. This guide outlines a practical and efficient approach to racemic mellein, starting from methyl 2-formyl-6-hydroxybenzoate. The choice of this starting material is strategic, as it already contains the aromatic core and the two oxygen atoms required for the final lactone structure, suitably positioned.

Our proposed synthetic strategy hinges on two key steps:

-

Carbon-Carbon Bond Formation via the Reformatsky Reaction: We propose the use of a Reformatsky reaction to introduce the C3-C4-methyl side chain.[5][6][7][8] This classic organozinc-mediated reaction is ideal for forming β-hydroxy esters from aldehydes and α-halo esters.[5][6][7][8] Its chemoselectivity is a major advantage; the organozinc reagent is sufficiently nucleophilic to attack the aldehyde but generally does not react with the ester functionality present in the starting material, which is a common issue with more reactive organometallics like Grignard reagents.[6][7]

-

Lactone Formation via Intramolecular Cyclization: The β-hydroxy ester intermediate generated from the Reformatsky reaction is perfectly primed for cyclization. The phenolic hydroxyl group and the newly formed ester can undergo an intramolecular transesterification reaction under acidic conditions to form the thermodynamically stable six-membered lactone ring of the mellein core.

This approach offers a convergent and logical pathway to the target molecule, relying on well-established and reliable chemical transformations.

Mechanistic Pathway

The overall transformation from methyl 2-formyl-6-hydroxybenzoate to mellein can be visualized through the following mechanistic steps:

Step 1: Reformatsky Reaction

-

Formation of the Reformatsky Reagent: Zinc dust undergoes oxidative insertion into the carbon-bromine bond of ethyl 2-bromopropionate. This forms an organozinc species, often referred to as a Reformatsky enolate.[7]

-

Nucleophilic Addition: The organozinc reagent then adds to the electrophilic carbonyl carbon of the aldehyde group in methyl 2-formyl-6-hydroxybenzoate. This step proceeds through a six-membered, chair-like transition state, leading to the formation of a zinc alkoxide intermediate.[7]

-

Aqueous Work-up: Addition of an acidic aqueous solution protonates the alkoxide to yield the β-hydroxy diester intermediate.

Step 2: Acid-Catalyzed Lactonization

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the methyl ester by a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This enhances the electrophilicity of the ester carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer and Elimination: A series of proton transfers results in the elimination of methanol, leading to the formation of the stable six-membered lactone ring of mellein.

Experimental Protocols

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should perform their own risk assessment and optimization.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| Methyl 2-formyl-6-hydroxybenzoate | C₉H₈O₄ | 180.16 | Commercial | --- |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | Commercial | Corrosive, lachrymator |

| Zinc dust (<10 µm) | Zn | 65.38 | Commercial | Flammable solid |

| Iodine | I₂ | 253.81 | Commercial | For activating zinc |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercial | Anhydrous, distilled |

| Toluene | C₇H₈ | 92.14 | Commercial | Anhydrous, distilled |

| Hydrochloric acid (1 M) | HCl | 36.46 | Commercial | --- |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | Commercial | Catalyst |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercial | For extraction |

| Brine (saturated NaCl solution) | NaCl | 58.44 | Lab Prep | --- |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Commercial | Drying agent |

| Silica gel (230-400 mesh) | SiO₂ | 60.08 | Commercial | For chromatography |

Step-by-Step Synthesis

Step 1: Synthesis of Methyl 2-(2-ethoxy-1-hydroxy-2-oxopropyl)-6-hydroxybenzoate (Reformatsky Adduct)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

Zinc Activation: To the flask, add zinc dust (1.5 eq.) and a single crystal of iodine. Gently heat the flask with a heat gun under a nitrogen stream until the purple iodine vapor is observed, then allow it to cool. This process activates the zinc surface.

-

Reaction Initiation: Add anhydrous THF to the flask to cover the zinc. In the dropping funnel, prepare a solution of methyl 2-formyl-6-hydroxybenzoate (1.0 eq.) and ethyl 2-bromopropionate (1.2 eq.) in anhydrous THF.

-

Addition of Reagents: Add a small portion (approx. 10%) of the solution from the dropping funnel to the zinc suspension. The reaction mixture should be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and disappearance of the iodine color.

-

Reaction Progression: Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting material (monitor by TLC).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl until the excess zinc has been consumed and the solution is clear.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water, then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude β-hydroxy diester. This crude product can often be used in the next step without further purification.

Step 2: Synthesis of (±)-Mellein via Intramolecular Lactonization

-

Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the crude β-hydroxy diester from the previous step.

-

Catalyst and Solvent: Add anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq.).

-

Reaction: Heat the mixture to reflux. The progress of the lactonization can be monitored by observing the collection of a methanol/water azeotrope in the Dean-Stark trap and by TLC analysis. Continue refluxing for 4-6 hours or until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

Purification: The resulting crude mellein should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure (±)-mellein as a solid.

Characterization of Mellein

The identity and purity of the synthesized mellein should be confirmed by standard spectroscopic methods. The following data are consistent with the structure of mellein.[9][10]

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.1 (s, 1H, -OH), 7.45 (t, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 6.75 (d, J = 8.0 Hz, 1H, Ar-H), 4.73 (m, 1H, H-3), 2.93 (m, 2H, H-4), 1.53 (d, J = 6.3 Hz, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5 (C=O), 162.2 (Ar-C), 140.1 (Ar-C), 136.5 (Ar-CH), 118.0 (Ar-CH), 116.4 (Ar-CH), 108.4 (Ar-C), 76.2 (C-3), 34.7 (C-4), 20.9 (-CH₃).[9][10] |

| FT-IR (KBr, cm⁻¹) | ν 3355 (br, -OH), 3060 (Ar C-H), 2970 (Aliph. C-H), 1676 (lactone C=O), 1619 (Ar C=C).[9] |

| HR-MS (ESI) | m/z calculated for C₁₀H₁₀O₃ [M+H]⁺: 179.0708; found: 179.0705. |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthetic workflow for mellein.

Conclusion

This application note details a robust and logical synthetic route to mellein from methyl 2-formyl-6-hydroxybenzoate. By employing a Reformatsky reaction followed by an acid-catalyzed lactonization, this protocol provides a clear pathway for accessing this biologically important natural product. The detailed steps and mechanistic insights are intended to empower researchers to successfully synthesize and further investigate the properties and potential applications of mellein.

References

-

Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Redalyc. Available at: [Link].

-

(R)-(-)-mellein - SpectraBase. SpectraBase. Available at: [Link].

-

Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Scielo. Available at: [Link].

-

Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. Indian Academy of Sciences. Available at: [Link].

-

(R)-(-)-mellein - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link].

-

Melleins—Intriguing Natural Compounds. National Center for Biotechnology Information. Available at: [Link].

-

Scheme 6 Synthesis of 3,4-dihydroisocoumarins. - ResearchGate. ResearchGate. Available at: [Link].

-

Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. National Center for Biotechnology Information. Available at: [Link].

-

Reformatsky Reaction. Cambridge University Press. Available at: [Link].

-

A new approach to the synthesis of 3,4-dihydroisocoumarin derivatives. Sci-Hub. Available at: [Link].

-

Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase. PubMed. Available at: [Link].

-

One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. National Center for Biotechnology Information. Available at: [Link].

-

Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link].

-

ChemInform Abstract: Intramolecular Cyclization Reactions of Enone Radicals. ResearchGate. Available at: [Link].

-

The Reformatsky reaction is an addition reaction in which an organozinc reagent is used instead of a Grignard reagent to add to the carbonyl group of an aldehyde or a ketone. Because the organozinc reagent is less reactive than a Grignard reagent, a nucleophilic addition to the ester group does not occur. The organozinc reagent is prepared by treating an ß-bromo ester with zinc. Describe how each of the following compounds can be prepared, using a Reformatsky reaction. Vaia. Available at: [Link].

-

Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme. National Center for Biotechnology Information. Available at: [Link].

-

Reformatsky reaction. Wikipedia. Available at: [Link].

-

Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link].

-

Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. TÜBİTAK Academic Journals. Available at: [Link].

-

Melleins—Intriguing Natural Compounds. ScienceOpen. Available at: [Link].

-

Recent developments in the asymmetric Reformatsky-type reaction. National Center for Biotechnology Information. Available at: [Link].

-

(PDF) Melleins—Intriguing Natural Compounds. ResearchGate. Available at: [Link].

-

Melleins—Intriguing Natural Compounds. MDPI. Available at: [Link].

-

6-Hydroxymellein synthetase as a multifunctional enzyme complex in elicitor-treated carrot root extract. PubMed. Available at: [Link].

Sources

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. vaia.com [vaia.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

Application Note: Protocols for the Wittig Olefination of Methyl 2-formyl-6-hydroxybenzoate

Abstract

This comprehensive guide provides detailed experimental protocols and strategic insights for the Wittig olefination of methyl 2-formyl-6-hydroxybenzoate, a substrate of interest in the synthesis of complex pharmaceutical intermediates and natural product analogues. The presence of three distinct functional groups—an aldehyde, a methyl ester, and an acidic phenolic hydroxyl—presents a significant chemoselectivity challenge. This document outlines two primary strategies to address this: a direct olefination using a stabilized ylide under mild basic conditions, and a robust protection-olefination-deprotection sequence suitable for a broader range of ylides. We delve into the mechanistic rationale behind each experimental choice, provide step-by-step protocols, and include a troubleshooting guide to empower researchers in drug development and synthetic chemistry.

Introduction: The Synthetic Challenge

The Wittig reaction, a Nobel Prize-winning transformation, stands as a cornerstone of organic synthesis for its reliable and regioselective construction of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] Its application to multifunctional substrates, however, requires careful strategic planning. Methyl 2-formyl-6-hydroxybenzoate is a classic example of such a challenge. The target aldehyde is flanked by an acidic phenol (pKa ≈ 10) and a base-sensitive methyl ester.

The primary obstacle is the incompatibility of the acidic phenolic proton with the strong bases (e.g., n-butyllithium, sodium hydride) typically required to generate non-stabilized phosphorus ylides.[1] These bases will preferentially deprotonate the phenol, quenching the base and/or the ylide and preventing the desired olefination. This necessitates a nuanced approach to reagent selection and reaction conditions to achieve a successful transformation.

Mechanistic Overview of the Wittig Reaction

The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[1] This is believed to form a four-membered oxaphosphetane intermediate through a concerted [2+2] cycloaddition.[5][6] This intermediate then rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force of the reaction.[6]

Caption: The Wittig reaction mechanism proceeds via a [2+2] cycloaddition.

Strategic Approaches & Protocol Design

Two primary strategies are presented to address the challenges posed by methyl 2-formyl-6-hydroxybenzoate. The choice between them depends on the nature of the desired alkene sidechain (i.e., the "R" group on the ylide) and the desired process efficiency.

Caption: Decision workflow for selecting the appropriate olefination protocol.

Protocol 1: Direct Olefination with a Stabilized Ylide

Rationale & Expertise: This is the more elegant and atom-economical approach. It is suitable for creating α,β-unsaturated esters or ketones (e.g., converting the aldehyde to a cinnamate derivative). Stabilized ylides, those with an electron-withdrawing group (EWG) like an ester or ketone on the ylidic carbon, are less basic and less reactive than their non-stabilized counterparts.[6] This reduced basicity allows for their formation and subsequent reaction using mild bases, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), which are not strong enough to deprotonate the phenolic hydroxyl group.[7][8][9][10] Several studies have demonstrated that Wittig reactions can proceed effectively in the presence of unprotected phenols under these conditions.[11][12]

Example Reaction: Conversion to Methyl 2-(2-(methoxycarbonyl)vinyl)-6-hydroxybenzoate.

Materials:

-

Methyl 2-formyl-6-hydroxybenzoate

-

(Carbomethoxymethylene)triphenylphosphorane (a stabilized ylide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-formyl-6-hydroxybenzoate (1.0 eq.), (carbomethoxymethylene)triphenylphosphorane (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (approx. 0.2 M concentration relative to the aldehyde) to the flask.

-

Reaction: Stir the suspension vigorously at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction may be gently heated to 40 °C (reflux for DCM) if it is sluggish. Reaction times typically range from 12 to 24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and triphenylphosphine oxide byproduct through a pad of celite, washing the filter cake with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue contains the desired product and remaining triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The geometry of the newly formed double bond is expected to be predominantly the (E)-isomer, as is typical for stabilized ylides.[5][6]

Protocol 2: Protection Strategy for Non-Stabilized Ylides

Rationale & Expertise: This multi-step approach is necessary when the desired transformation requires a non-stabilized ylide (e.g., to install a simple alkyl or vinyl group, such as in the synthesis of methyl 2-ethenyl-6-hydroxybenzoate). These ylides require strong, non-nucleophilic bases like sodium hydride (NaH) or n-butyllithium for their generation.[13] To prevent deprotonation of the phenol, its protection as an ether is a robust solution. A methyl ether is a suitable choice due to its stability under the basic Wittig conditions and the availability of reliable deprotection methods.

Part A: Protection of the Phenolic Hydroxyl

-

Setup: In a round-bottom flask, dissolve methyl 2-formyl-6-hydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq.).

-

Alkylation: Add methyl iodide (MeI) or dimethyl sulfate (DMS) (1.2 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Workup: Filter the K₂CO₃ and pour the filtrate into water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield methyl 2-formyl-6-methoxybenzoate, which can often be used in the next step without further purification.

Part B: Wittig Olefination

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl 2-formyl-6-methoxybenzoate (from Part A)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:

-

Ylide Generation - SAFETY FIRST: All operations involving NaH must be conducted under a strict inert atmosphere (N₂ or Ar). Sodium hydride is highly reactive with water and moisture.[14] Wear appropriate PPE, including a lab coat and safety glasses.[6]

-

To a flame-dried, three-neck flask under inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.).

-

Add anhydrous THF via cannula.

-

Carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation away from ignition sources.

-